1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
This compound is a urea derivative, containing a phenylsulfonyl group and a tetrahydroquinolinyl group. The presence of these groups could suggest that this compound may have potential biological activity, as both urea derivatives and sulfonyl compounds are found in a variety of medicinal drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the urea linkage might be hydrolyzed under acidic or basic conditions, and the phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea and sulfonyl groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Cyclization Enhancements
A synthesis involving 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, closely related to the compound , was achieved through a Pummerer-type cyclization process. The use of boron trifluoride diethyl etherate as an additive significantly enhanced the cyclization, highlighting the potential for Lewis acids to facilitate such reactions by possibly involving a dicationic intermediate, sulfonium-carbenium dication (Saitoh et al., 2001). This approach underscores the utility of specific chemical strategies in the synthesis of complex organic molecules, potentially applicable to the compound of interest.
Metal Organic Cages and Self-Assembly
The self-assembly of tetrahedral metal-organic cages using N,N'-bis(4-aminobenzyl)urea demonstrates the capability of urea derivatives to form complex structures around encapsulated anions, such as sulfate. This process, conducted in aqueous solutions with iron or nickel sulfate, exemplifies the structural versatility and potential application of such compounds in creating intricate molecular architectures (Yi et al., 2012).
Antimicrobial Activities
The exploration of antimicrobial activities in tetrahydropyrimido quinoline derivatives, synthesized from reactions involving similar urea compounds, indicates the potential for such molecules in therapeutic applications. The study of these compounds' reactivity and subsequent biological evaluation reveals their capacity to serve as leads for antimicrobial drug development (Elkholy & Morsy, 2006).
N-Protecting Groups
The use of the 3,4-dimethoxybenzyl group as an N-protecting group in thiazetidine dioxide derivatives showcases the chemical versatility of dimethoxybenzyl-based compounds. This group can be smoothly eliminated, offering a strategic approach for the protection and subsequent deprotection of nitrogen atoms in synthetic chemistry, which could be relevant for the manipulation of the compound (Grunder-Klotz & Ehrhardt, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-32-23-13-10-18(15-24(23)33-2)17-26-25(29)27-20-11-12-22-19(16-20)7-6-14-28(22)34(30,31)21-8-4-3-5-9-21/h3-5,8-13,15-16H,6-7,14,17H2,1-2H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQUGDKZILDULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
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